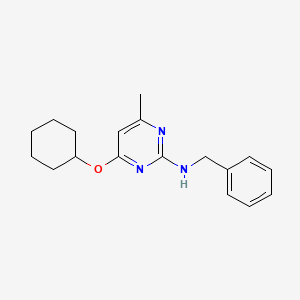![molecular formula C19H28N6O B5539927 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)
1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves intricate chemical reactions. For example, the synthesis of pyrazole-5-carboxylates involves 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, offering excellent regioselectivity and good yields (Gioiello et al., 2009). Similarly, cycloaddition reactions with vinyl-, isopropenyl-, and chloroketenes are used to synthesize related pyrimidinone derivatives (Sharma & Mahajan, 1997).
Molecular Structure Analysis
The molecular structure of compounds in this class is often complex and unique. X-ray crystallographic analysis provides insights into their molecular recognition and crystal engineering, as seen in related compounds (Avasthi et al., 2001).
Chemical Reactions and Properties
These compounds exhibit a variety of chemical reactions. For instance, the reactions of ethyl 2-diazo-4,4,4-trifluoroacetoacetate with N,N-diethylamino-prop-1-yne lead to unexpected pyrazoles, illustrating the intricate nature of their chemical behavior (Guillaume et al., 1994).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting point, and crystalline structure, can be determined through various analytical methods. The crystal structure often reveals important information about the stacking and interactions within the molecule, as demonstrated in studies of related compounds (Avasthi et al., 1998).
Chemical Properties Analysis
These compounds typically exhibit unique chemical properties, such as reactivity with various reagents and stability under different conditions. Studies like those on the synthesis and cycloaddition reactions of 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes provide insights into the chemical properties of related compounds (Sharma & Mahajan, 1998).
Aplicaciones Científicas De Investigación
Self-Assembly and Supramolecular Structures
Self-assembly of Pentaphenol Adducts : Research on pentaphenol adducts with diaza compounds, including pyrazine and 1,4-diazepane derivatives, showcases the formation of complex 3D networks and ladder-type supramolecular structures. These structures are stabilized through hydrogen bonding and π···π stacking interactions, indicating potential for development of novel molecular architectures (Jayaraman, Balasubramaniam, & Valiyaveettil, 2006).
Chemical Reactions and Synthesis
Ring Expansion in Coumarin Derivatives : Studies on coumarin derivatives interacting with diazo compounds have elucidated mechanisms for ring expansion, leading to the synthesis of various cyclic and acyclic products. This highlights the versatility of diazo chemistry in accessing new molecular frameworks, relevant to the structural manipulation of complex organic compounds (Dean & Park, 1976).
Heterocyclic Chemistry
Heterocyclic Groups in 1,4-Benzodiazepine System : The fusion of heterocyclic groups such as pyrazoles and pyrimidines with diazepam demonstrates the utility of incorporating diverse heterocycles into a common framework. This approach is fundamental in diversifying the chemical space for pharmaceuticals and materials science (Berghot, 1992).
Catalysis and Organic Transformations
Ionic Liquid in Synthesis : The preparation of DABCO-based ionic liquids for catalyzing the synthesis of biologically active compounds underscores the importance of novel catalysts in organic synthesis. This research points towards the efficiency and green chemistry aspects of ionic liquids in facilitating chemical transformations (Shirini, Nikoo Langarudi, & Daneshvar, 2017).
Propiedades
IUPAC Name |
[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-4-25-17(14-16(22-25)13-15(2)3)18(26)23-9-6-10-24(12-11-23)19-20-7-5-8-21-19/h5,7-8,14-15H,4,6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZGINLKSZSMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)
![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)
![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)
![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)
![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)
![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)